2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine
Overview
Description
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dimethoxypyrimidine moiety
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often incorporated into drug molecules due to their unique physicochemical properties .
Mode of Action
It’s worth noting that the trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can enhance its metabolic stability .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of a compound .
Biochemical Analysis
Biochemical Properties
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group in the compound can enhance the binding affinity to certain enzymes, thereby modulating their activity. This interaction is often seen in enzymes involved in metabolic pathways, where the compound can act as an inhibitor or activator, depending on the context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For example, it can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function and, consequently, the cellular processes they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound can act as a substrate or inhibitor in these pathways, thereby modulating the overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be in the right place at the right time to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4,6-dimethoxypyrimidine.
Coupling Reaction: A common method for synthesizing this compound is through a Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
- 4-(Trifluoromethyl)phenol
Uniqueness
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is unique due to the presence of both trifluoromethyl and dimethoxypyrimidine groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and potential biological activities .
Properties
IUPAC Name |
4,6-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-11(20-2)18-12(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDOHPKJQRLGER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC(=CC=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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